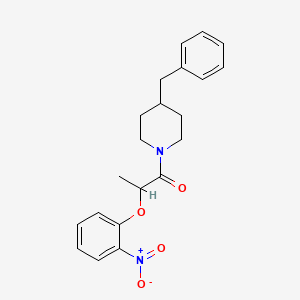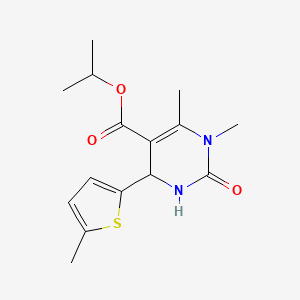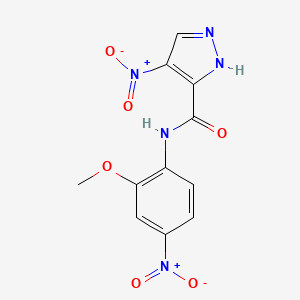![molecular formula C13H9N3O4 B10943177 {2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetonitrile](/img/structure/B10943177.png)
{2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETONITRILE is a complex organic compound characterized by its unique structure, which includes a diazinane ring and a phenoxyacetonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETONITRILE typically involves the reaction of a diazinane derivative with a phenoxyacetonitrile precursor. The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for large-scale synthesis. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-{2-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETONITRILE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-{2-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with allosteric sites. These interactions can lead to changes in cellular pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{2-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETIC ACID
- N-[4-[[1-(2-FURANYLMETHYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYLAMINO]PHENYL]ACETAMIDE
Uniqueness
2-{2-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETONITRILE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a diazinane ring and phenoxyacetonitrile moiety sets it apart from other similar compounds, making it a valuable molecule for research and industrial applications.
Eigenschaften
Molekularformel |
C13H9N3O4 |
|---|---|
Molekulargewicht |
271.23 g/mol |
IUPAC-Name |
2-[2-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetonitrile |
InChI |
InChI=1S/C13H9N3O4/c14-5-6-20-10-4-2-1-3-8(10)7-9-11(17)15-13(19)16-12(9)18/h1-4,7H,6H2,(H2,15,16,17,18,19) |
InChI-Schlüssel |
WCYSABWOVFKVQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)OCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-(3-chlorobenzyl)-1,3,4-oxadiazole](/img/structure/B10943104.png)
![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-[3-(2,2-difluoroethoxy)-5-nitrophenyl]propanamide](/img/structure/B10943111.png)
![1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2,3-dimethylphenyl)thiourea](/img/structure/B10943122.png)

![N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]-4-nitrobenzenesulfonamide](/img/structure/B10943136.png)
![N-(3-chloro-2-methylphenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10943138.png)
![N'-{[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B10943149.png)

![2-[5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B10943166.png)

![[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile](/img/structure/B10943168.png)
![ethyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10943171.png)
![N-(furan-2-ylmethyl)-1-methyl-4-{[(3-nitrophenyl)carbonyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10943185.png)
